Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine
Overview
Description
Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine is a highly fluorinated phosphine ligand. It is known for its unique properties, including high thermal stability and resistance to oxidation. The compound has a molecular formula of C42H24F39P and a molecular weight of 1300.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine typically involves the reaction of 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl bromide with tris(4-bromophenyl)phosphine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of fluorinated reagents and maintaining stringent reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine can undergo various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The fluorinated phenyl groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Strong nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine has several applications in scientific research:
Biology: Its fluorinated nature makes it useful in studies involving fluorine-19 NMR spectroscopy.
Mechanism of Action
The mechanism by which Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic complexes, influencing the reactivity and selectivity of the metal catalyst. The fluorinated phenyl groups provide steric hindrance and electronic effects that can enhance the stability and activity of the catalytic complex .
Comparison with Similar Compounds
Similar Compounds
- Tris(4-trifluoromethylphenyl)phosphine
- Tris(pentafluorophenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(2-furyl)phosphine
Uniqueness
Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine is unique due to its highly fluorinated nature, which imparts exceptional thermal stability and resistance to oxidation. This makes it particularly valuable in applications requiring robust performance under extreme conditions .
Properties
IUPAC Name |
tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H24F39P/c43-25(44,28(49,50)31(55,56)34(61,62)37(67,68)40(73,74)75)16-13-19-1-7-22(8-2-19)82(23-9-3-20(4-10-23)14-17-26(45,46)29(51,52)32(57,58)35(63,64)38(69,70)41(76,77)78)24-11-5-21(6-12-24)15-18-27(47,48)30(53,54)33(59,60)36(65,66)39(71,72)42(79,80)81/h1-12H,13-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHAQDHIVUWHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H24F39P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452864 | |
Record name | Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219985-31-6 | |
Record name | Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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